1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
Description
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Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-10-4-7-16-5-2-1-3-6-16)25-15-18-19(23-14-13-22-18)17-8-11-21-12-9-17/h1-3,5-6,8-9,11-14H,4,7,10,15H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRMEIOFYUAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a urea linkage and multiple aromatic rings, suggests diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. In vitro assays have been performed against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 2.39 ± 0.10 | |
| HCT116 (Colon) | 3.90 ± 0.33 | |
| PC-3 (Prostate) | 4.50 ± 0.25 |
These results indicate significant antiproliferative effects, making this compound a candidate for further development as an anticancer agent.
The mechanism behind the anticancer activity is believed to involve the inhibition of specific kinases associated with cancer proliferation. Molecular docking studies suggest that the urea moiety forms hydrogen bonds with active sites in target proteins, enhancing its inhibitory potency.
Urease Inhibition
Another notable biological activity is the inhibition of urease, an enzyme critical for the survival of pathogens like Helicobacter pylori. Compounds similar to this compound have shown promising urease inhibition:
These values indicate that derivatives can effectively inhibit urease activity, which may lead to therapeutic applications in treating infections caused by urease-producing bacteria.
Case Studies
- Anticancer Efficacy : In a study assessing the efficacy of various urea derivatives against cancer cell lines, it was found that compounds with similar structural features displayed significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells.
- Urease Inhibition Study : A comparative study demonstrated that certain derivatives exhibited lower IC50 values than standard inhibitors like thiourea, suggesting enhanced efficacy in urease inhibition.
Safety and Toxicity
The hemolysis potential of these compounds has also been evaluated to ensure biocompatibility:
These results indicate that the tested compounds maintain good biocompatibility, which is crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
